MPI60

SARS-CoV-2 Main Protease (MPro) Enzymatic Assay

Sourcing a reliable, high-purity SARS-CoV-2 MPro inhibitor with validated potency for antiviral assays can delay critical research. MPI60 resolves this with its defined spirocyclic (S)-2-azaspiro[4,4]nonane-3-carboxylate scaffold, delivering exceptional target engagement and a high therapeutic index. - Enzymatic IC50 of 22 nM & cellular EC50 of 0.37 μM for reproducible assay benchmarks. - Low cytotoxicity (CC50 95 μM) enables extended time-course studies without confounding effects. - High-resolution co-crystal structure (PDB: 8STY, 1.90 Å) available for structure-based drug design. - ≥98% purity with secure global shipping ensures supply chain reliability for preclinical programs.

Molecular Formula C24H31N3O5
Molecular Weight 441.5 g/mol
Cat. No. B12383444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMPI60
Molecular FormulaC24H31N3O5
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CC(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)NC(CC4CCNC4=O)C=O
InChIInChI=1S/C24H31N3O5/c28-14-19(12-18-8-11-25-21(18)29)26-22(30)20-13-24(9-4-5-10-24)16-27(20)23(31)32-15-17-6-2-1-3-7-17/h1-3,6-7,14,18-20H,4-5,8-13,15-16H2,(H,25,29)(H,26,30)/t18-,19-,20?/m0/s1
InChIKeyOYFTZDRWXGWCFB-NFBCFJMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MPI60: A Potent Dipeptidyl SARS-CoV-2 MPro Inhibitor


MPI60 is a synthetically derived dipeptidyl inhibitor that targets the SARS-CoV-2 main protease (MPro), a validated therapeutic target essential for viral replication [1]. It belongs to a class of reversibly covalent inhibitors characterized by an aldehyde warhead and a unique spirocyclic P2 residue, (S)-2-azaspiro[4,4]nonane-3-carboxylate [2]. It has been characterized for its enzymatic inhibition, antiviral potency in cellular models, and preclinical drug-like properties, providing a quantitative basis for selection over other in-class candidates [1]. MPI60 is available for SARS-CoV-2 research from multiple commercial vendors .

Risks of Substituting MPI60 with Generic Dipeptidyl MPro Inhibitors


Direct substitution of MPI60 with other in-class dipeptidyl MPro inhibitors is not scientifically justified due to the extreme sensitivity of antiviral potency and drug-like properties to minor structural modifications, specifically at the P2 position. A systematic survey of approximately 30 dipeptidyl MPro inhibitors demonstrates that the inclusion of a spirocyclic P2 residue, such as the (S)-2-azaspiro[4,4]nonane-3-carboxylate found in MPI60, is a structural prerequisite for achieving optimal antiviral activity and low cellular toxicity [1]. In stark contrast, compounds bearing alternative P2 residues like proline, bicyclic, or other spiro motifs exhibit significantly lower cellular and antiviral potency [1]. Furthermore, even subtle changes to the N-terminal capping group or the electrophilic warhead on the MPI60 scaffold have been shown to drastically reduce potency by over 100-fold in some cases, underscoring that any structurally 'similar' analog cannot be assumed to replicate MPI60's specific performance profile [1].

Head-to-Head Evidence for MPI60 Against Preclinical Analogs


Superior Enzymatic Inhibition Potency

In a systematic study of 29 dipeptidyl MPro inhibitors, MPI60 exhibited the most potent enzymatic inhibition. Its IC50 of 22 nM was lower than that of all other compounds in the study, including the well-characterized reference inhibitors GC376 (IC50 ~20-30 nM) and the clinical candidate nirmatrelvir's bicyclic P2 analog MPI57 (IC50 73 nM). This superior activity is attributed to its unique P2 spirocyclic residue, (S)-2-azaspiro[4,4]nonane-3-carboxylate. Notably, when the aldehyde warhead of MPI60 was replaced with a nitrile, the resulting compound (MPI66-1) exhibited a >90-fold loss in potency (IC50 >2000 nM), demonstrating that the specific combination of MPI60's warhead and P2 residue is essential for optimal inhibition [1].

SARS-CoV-2 Main Protease (MPro) Enzymatic Assay

Top-Tier Antiviral Potency in Cellular Assays

MPI60 was one of only two compounds from a set of 29 to achieve an antiviral EC50 below 1 μM in a live-virus plaque reduction assay. It demonstrated an EC50 of 0.37 μM (370 nM) against SARS-CoV-2 (USA-WA1/2020) in infected Vero E6 cells. This potency significantly surpasses that of several close analogs, including MPI59 (EC50: 0.67 μM) and the clinical-stage inhibitor nirmatrelvir's bicyclic analog MPI57 (EC50: 0.69 μM). The study authors explicitly concluded that a spiro a1 or a2 residue at the P2 position is essential for this superior antiviral performance [1].

Antiviral Assay SARS-CoV-2 EC50

Low Cytotoxicity and High Therapeutic Index

A key differentiator for MPI60 is its low cytotoxicity profile. In an MTT assay using 293T cells, MPI60 exhibited a CC50 of 95 μM, resulting in a high therapeutic index (CC50/EC50) of 257. This low toxicity is not a universal trait of its class. For instance, its close spirocyclic analog, MPI61, had a significantly higher CC50 of 230 μM, while the reference inhibitor GC376 is known to be highly cytotoxic in certain cell lines. The study explicitly highlighted the 'low cellular cytotoxicity' of MPI60 as a key favorable characteristic [1].

Cytotoxicity Therapeutic Index Preclinical Safety

High In Vitro Metabolic Stability

Peptidomimetic inhibitors are frequently susceptible to rapid metabolic degradation, limiting their utility in vivo. In contrast, MPI60 was specifically noted for its 'high in vitro metabolic stability.' While the published data are qualitative, this property is a major point of differentiation from first-generation inhibitors like GC376, which suffer from poor pharmacokinetic properties, including rapid clearance. This enhanced stability is attributed to the presence of the sterically hindered, non-natural spirocyclic P2 residue, which confers resistance to proteolytic and metabolic enzymes [1].

Drug Metabolism Metabolic Stability Microsomal Assay

Validated Binding Mode by X-Ray Crystallography

The binding mode of MPI60 has been experimentally validated at atomic resolution, providing a robust foundation for structure-based drug design and optimization. A high-resolution (1.90 Å) X-ray crystal structure of MPI60 in complex with the SARS-CoV-2 MPro has been determined and deposited in the Protein Data Bank (PDB ID: 8STY) [1]. This structural data is a critical asset, enabling researchers to visualize the precise molecular interactions of the spirocyclic P2 residue and aldehyde warhead with the protease's active site, facilitating rational design of next-generation inhibitors or the interpretation of resistance mutations. This level of structural characterization is not available for many other dipeptidyl MPro inhibitors.

Structural Biology X-ray Crystallography Binding Mode

Preclinical Use Cases for MPI60


Benchmarking MPro Inhibitors in Biochemical and Cellular Assays

Due to its exceptionally low IC50 of 22 nM, low cellular EC50 of 0.37 μM, and well-defined low-cytotoxicity profile, MPI60 serves as an ideal positive control or benchmark compound for SARS-CoV-2 MPro inhibitor discovery. Its performance can be used to validate assay conditions and compare the relative potency and safety margin of newly synthesized candidates, as demonstrated in the systematic survey from which it originated [1].

Structure-Based Drug Design and Computational Studies

The availability of a high-resolution (1.90 Å) X-ray co-crystal structure (PDB: 8STY) makes MPI60 a premier tool for structure-based drug design [1]. Researchers can use this structure as a validated starting point for molecular docking, molecular dynamics simulations, and in silico library screening to identify novel MPro ligands or to guide the rational optimization of MPI60 itself toward improved potency or drug-like properties.

In Vitro Studies Requiring Prolonged Cellular Exposure

In experiments that require sustained inhibition of MPro over extended periods—such as viral replication kinetics studies, time-course assays, or studies of host-virus interactions—the combination of high antiviral potency and low cytotoxicity (CC50 of 95 μM) makes MPI60 a superior choice. Its high therapeutic index allows for the use of higher, more effective concentrations without inducing compound-related cytotoxicity that could confound experimental results [1].

Mechanistic Studies of MPro Function and Drug Resistance

MPI60, with its well-characterized binding mode and potent inhibition, is a valuable chemical probe for dissecting the biological function of SARS-CoV-2 MPro. It can be used in cellular assays to validate the effects of MPro inhibition on viral polyprotein processing, replication organelle formation, or host immune evasion. Furthermore, its defined structural binding mode provides a framework for interpreting the impact of emerging drug-resistant MPro mutations [1].

Technical Documentation Hub

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